molecular formula C26H27F2NO4 B2570178 2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylic acid CAS No. 2408962-72-9

2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylic acid

Cat. No.: B2570178
CAS No.: 2408962-72-9
M. Wt: 455.502
InChI Key: FTRGVLUKDPZJOP-UHFFFAOYSA-N
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Description

This compound is a spirocyclic derivative featuring a 2-azaspiro[4.6]undecane core, modified with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at position 2 and a carboxylic acid moiety at position 2. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality and ease of removal under mild basic conditions .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27F2NO4/c27-26(28)13-7-1-6-12-25(26)16-29(14-22(25)23(30)31)24(32)33-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21-22H,1,6-7,12-16H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRGVLUKDPZJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(CC1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylic acid is a novel chemical entity that has garnered attention for its potential biological activities. Its unique structural features, including the fluorenylmethoxycarbonyl group and difluoro substitutions, suggest promising pharmacological properties that could be exploited in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C21H24F2N2O4C_{21}H_{24}F_2N_2O_4, with a molecular weight of approximately 400.43 g/mol. The structural characteristics include:

  • Fluorenylmethoxycarbonyl group : A protective group commonly used in peptide synthesis.
  • Difluoro substituents : Known to enhance metabolic stability and bioactivity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of difluoro groups may enhance binding affinity due to increased lipophilicity and hydrogen bonding capabilities.

Biological Activity

The biological activities associated with This compound are under investigation, with preliminary studies suggesting several potential effects:

  • Antitumor Activity : Analogous compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • Antimicrobial Properties : Similar derivatives have demonstrated activity against bacterial and fungal strains, indicating potential use in treating infections.
  • Neuroprotective Effects : Some studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.

Data Table: Comparison of Biological Activities

Compound NameStructural FeaturesNotable Activities
This compoundFluorenylmethoxycarbonyl, difluoroAntitumor, antimicrobial, neuroprotective
TetrahydroisoquinolineIsoquinoline coreAntitumor properties
5-ChloroisoquinolineChloro substituentAntimicrobial activity
FluorenylmethanolFluorene scaffoldNeuroprotective effects

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antitumor Studies : A study published in Journal of Medicinal Chemistry examined the effects of tetrahydroisoquinoline derivatives on cancer cell lines, highlighting their ability to inhibit cell growth through apoptosis induction.
  • Antimicrobial Research : In a Pharmaceutical Biology article, researchers reported that fluorenylmethoxycarbonyl derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Neuroprotection Studies : Research featured in Neuroscience Letters indicated that certain spirocyclic compounds could protect neuronal cells from oxidative damage, suggesting potential therapeutic applications for neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Spiro Ring Size and Heteroatoms
  • Target Compound : Spiro[4.6]undecane system (two rings: 4- and 6-membered) with nitrogen at the bridgehead.
  • Analog 1 (CAS 2219418-88-7) : Spiro[4.5]decane system (4- and 5-membered rings) with 8-oxa (oxygen) and 4-fluoro substituents .
  • Analog 2 (CAS 1823835-45-5) : Spiro[4.5]decane system with 8-thia (sulfur) and 8,8-dioxide groups .

Key Differences :

  • Larger spiro[4.6] system in the target compound may confer distinct conformational flexibility compared to smaller spiro[4.5] analogs.
  • Heteroatom variations (N vs. O vs. S) influence electronic properties: sulfur in Analog 2 increases polarizability, while oxygen in Analog 1 enhances hydrogen-bonding capacity.
Substituent Effects
  • In contrast, Analog 1 has a single 4-fluoro substituent, which may offer less pronounced electronic modulation .
  • Functional Groups : The carboxylic acid at position 4 (target) enables amide bond formation, whereas analogs with ester or hydroxyl groups (e.g., compounds) may exhibit divergent reactivity .

Physicochemical Properties

Property Target Compound Analog 1 (CAS 2219418-88-7) Analog 2 (CAS 1823835-45-5)
Molecular Formula C₂₄H₂₄F₂N₂O₅ C₂₃H₂₂FNO₆ C₂₄H₂₅NO₆S
Molecular Weight ~466.46 g/mol ~435.43 g/mol ~455.52 g/mol
Density Not reported Not reported Not reported
Boiling Point Not reported 569.5°C (analogous compound) Not reported
Solubility No data available No data available No data available

Notes:

  • Limited physicochemical data are available for these specialized spiro compounds. The boiling point of 569.5°C (from a related compound in ) suggests high thermal stability, likely shared across analogs due to aromatic Fmoc groups .
  • Fluorine substituents may reduce solubility in aqueous media compared to oxygen- or sulfur-containing analogs .

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